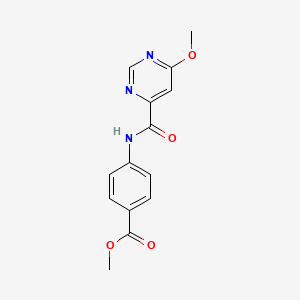

Methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate

CAS No.: 2034579-02-5

Cat. No.: VC6415476

Molecular Formula: C14H13N3O4

Molecular Weight: 287.275

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034579-02-5 |

|---|---|

| Molecular Formula | C14H13N3O4 |

| Molecular Weight | 287.275 |

| IUPAC Name | methyl 4-[(6-methoxypyrimidine-4-carbonyl)amino]benzoate |

| Standard InChI | InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-5-3-9(4-6-10)14(19)21-2/h3-8H,1-2H3,(H,17,18) |

| Standard InChI Key | WYXGYBMYURBGID-UHFFFAOYSA-N |

| SMILES | COC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name, methyl 4-(6-methoxypyrimidine-4-carboxamido)benzoate, reflects its bifunctional structure:

-

A methyl benzoate moiety (C₆H₄(COOCH₃)) at the 4-position.

-

A 6-methoxypyrimidine-4-carboxamide group (C₅H₄N₂O₂) linked via an amide bond.

The molecular formula is deduced as C₁₄H₁₃N₃O₅, with a calculated molecular weight of 303.28 g/mol . This aligns with structurally related compounds, such as methyl 4-[methoxy(methyl)carbamoyl]benzoate (C₁₁H₁₃NO₄, 223.22 g/mol) and methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate (C₁₆H₁₅NO₄, 285.29 g/mol), which share the benzoate ester scaffold but differ in their amide substituents .

Stereoelectronic Properties

The pyrimidine ring introduces two nitrogen atoms at the 1- and 3-positions, creating an electron-deficient aromatic system. The 6-methoxy group (-OCH₃) acts as an electron-donating substituent, modulating the ring's electronic density and influencing intermolecular interactions such as hydrogen bonding and π-π stacking . The amide linkage between the benzoate and pyrimidine moieties adopts a planar conformation, facilitating resonance stabilization and potential hydrogen-bonding interactions with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

Methyl 4-aminobenzoate: A commercially available building block.

-

6-Methoxypyrimidine-4-carbonyl chloride: Synthesized via chlorination of the corresponding carboxylic acid.

Coupling these fragments via an amide bond formation reaction represents the most straightforward synthetic route.

Preparation of 6-Methoxypyrimidine-4-Carbonyl Chloride

-

Synthesis of 6-methoxypyrimidine-4-carboxylic acid:

-

Chlorination with Thionyl Chloride:

Amide Coupling

-

Activation of the Carbonyl Chloride:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired product.

-

Reaction Scheme:

Alternative Routes

-

Suzuki-Miyaura Coupling: If halogenated pyrimidine intermediates are available, cross-coupling with boronic acid-functionalized benzoates could provide access to variants of the target compound .

-

Solid-Phase Synthesis: Immobilization of the benzoate scaffold on resin followed by sequential functionalization may enhance yield in combinatorial libraries .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm⁻¹), ester C=O (≈1720 cm⁻¹), amide C=O (≈1680 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹) .

-

¹H NMR (CDCl₃):

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume